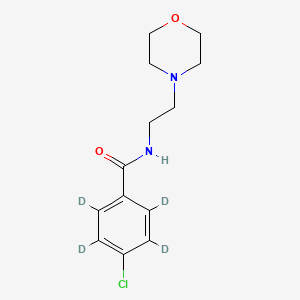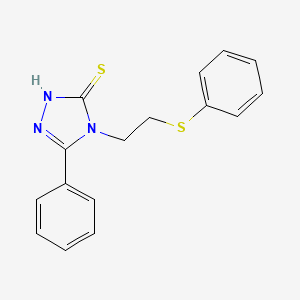
N-Acetyl-S-phenyl-d5-DL-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Phenylmercapturic acid-d5 is a deuterium-labeled derivative of DL-Phenylmercapturic acid. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for its use as a tracer in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylmercapturic acid-d5 involves the deuteration of DL-Phenylmercapturic acidThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of DL-Phenylmercapturic acid-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
DL-Phenylmercapturic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives .
Scientific Research Applications
DL-Phenylmercapturic acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Environmental Analysis: Employed in the detection of environmental pollutants.
Metabolic Studies: Helps in understanding metabolic pathways and the fate of xenobiotics in biological systems.
Analytical Chemistry: Used in mass spectrometry for quantitation and identification of compounds
Mechanism of Action
The mechanism of action of DL-Phenylmercapturic acid-d5 involves its use as a tracer in various studies. The deuterium atoms in the compound allow for its detection and quantitation using mass spectrometry. This helps in tracking the compound’s movement and transformation in biological and environmental systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
S-Phenylmercapturic acid: A non-deuterated analog used as a biomarker for benzene exposure.
S-Benzylmercapturic acid: Another mercapturic acid derivative used in similar applications
Uniqueness
The uniqueness of DL-Phenylmercapturic acid-d5 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research compared to its non-deuterated analogs .
Properties
Molecular Formula |
C11H13NO3S |
|---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/i2D,3D,4D,5D,6D |
InChI Key |
CICOZWHZVMOPJS-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])SCC(C(=O)O)NC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


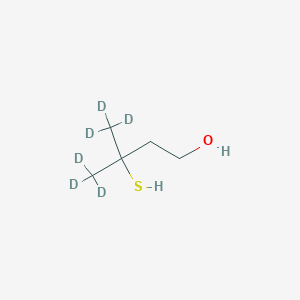
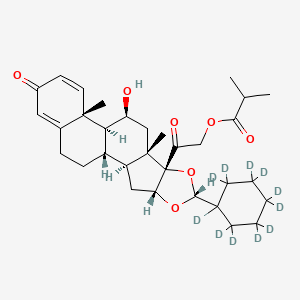
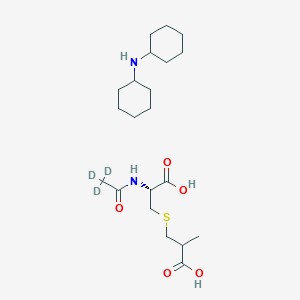
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
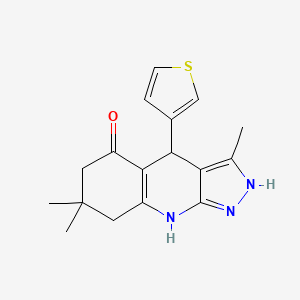
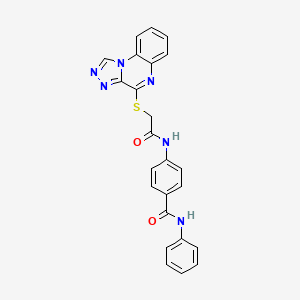
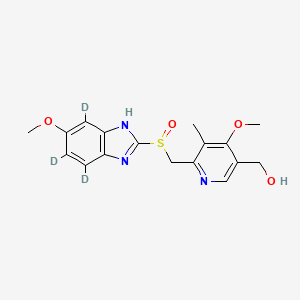

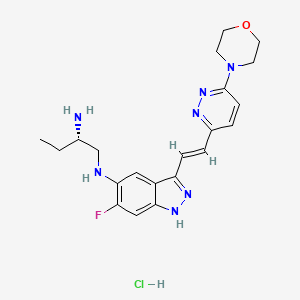

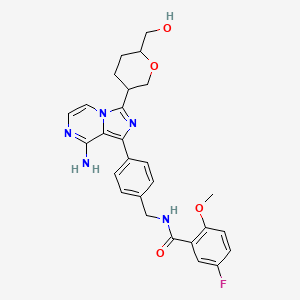
![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
